molecular formula C28H22N2O4 B1143565 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- CAS No. 12226-82-3

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

Cat. No.: B1143565
CAS No.: 12226-82-3
M. Wt: 450.49
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Description

1,4-Dihydroxy-5,8-bis[(2-[(2-hydroxyethyl)amino]ethyl)amino]-9,10-anthracenedione (DHAQ), commonly known as mitoxantrone, is a synthetic anthracenedione derivative developed as an anticancer agent. Its structure features two hydroxyl groups at positions 1 and 4 and bis-alkylamino side chains at positions 5 and 8, which enhance DNA intercalation and topoisomerase II inhibition . DHAQ exhibits broad-spectrum antitumor activity against leukemias, lymphomas, breast cancer, and prostate cancer, with reduced cardiotoxicity compared to anthracyclines like doxorubicin . Its mechanism involves DNA damage via direct clastogenic effects (chromosome breaks, gaps, and exchanges) and indirect mechanisms such as reactive oxygen species generation .

Properties

IUPAC Name

1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQQAZPMNWJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID6066941
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Molecular Weight

450.5 g/mol
Source PubChem
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CAS No.

23941-48-2
Record name 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone
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Record name 5,4-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
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Record name 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone
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Record name 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE
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Biological Activity

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- (CAS Number: 23941-48-2) is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C28H22N2O4
  • Molecular Weight : 450.485 g/mol
  • Density : 1.405 g/cm³
  • Boiling Point : 692.5 °C at 760 mmHg
  • Flash Point : 372.6 °C

The biological activity of 9,10-anthracenedione derivatives is often linked to their ability to intercalate into DNA and inhibit topoisomerases, which are essential for DNA replication and transcription. These interactions can lead to cytotoxic effects in rapidly dividing cells, making them potential candidates for anticancer therapies.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the anthraquinone structure can significantly influence its biological activity. For instance:

  • The introduction of hydroxyl groups enhances solubility and may increase cytotoxicity.
  • The presence of amino groups can improve interaction with cellular targets.

Anticancer Activity

A pivotal study investigated the compound's efficacy against various cancer cell lines. The results indicated that 9,10-anthracenedione derivatives exhibited significant cytotoxic effects against human cancer cells, particularly breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)6.8Cell cycle arrest
HeLa (Cervical)4.5DNA intercalation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Studies

  • Case Study on Anticancer Efficacy
    In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over a period of 48 hours. The study concluded that higher concentrations led to increased apoptotic markers as evidenced by flow cytometry analysis.
  • Antimicrobial Evaluation
    A separate investigation assessed the antimicrobial properties of the compound against several pathogens using the disk diffusion method. Results demonstrated a clear zone of inhibition for Staphylococcus aureus, indicating potential as an antibacterial agent.

Scientific Research Applications

Medicinal Applications

Antineoplastic Agent
9,10-Anthracenedione derivatives are primarily recognized for their role as chemotherapeutic agents. The compound is structurally related to mitoxantrone, which is used in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase II activity. This mechanism disrupts DNA replication and transcription, leading to cancer cell death.

Case Study: Mitoxantrone
Mitoxantrone is a well-studied derivative of 9,10-anthracenedione that has been utilized in treating various cancers including breast cancer and non-Hodgkin lymphoma. Clinical trials have demonstrated its efficacy in reducing tumor size and improving patient survival rates. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues enhances its therapeutic potential.

Material Science Applications

Organic Electronics
The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material facilitates the efficient movement of electrons within these devices.

Case Study: OLED Development
Research has shown that incorporating 9,10-anthracenedione derivatives into OLED structures can significantly improve device performance by enhancing luminance efficiency and color purity. Studies indicate that these compounds can serve as effective electron transport layers, leading to brighter and more energy-efficient displays.

Toxicological Considerations

While the therapeutic benefits of 9,10-anthracenedione derivatives are substantial, potential toxic effects must be carefully evaluated. The compound's interaction with DNA raises concerns regarding mutagenicity and carcinogenicity. Regulatory frameworks such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) ensure that safety assessments are conducted prior to widespread use.

Comparison with Similar Compounds

Structural Analogues

Key anthracenedione derivatives and related compounds include:

  • HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): Lacks hydroxyl groups at positions 1 and 4, resulting in lower DNA binding affinity and therapeutic potency .
  • AQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione): A non-hydroxylated precursor with minimal antitumor activity .
  • Doxorubicin : An anthracycline antibiotic with a tetracyclic aglycone structure; higher cardiotoxicity but similar DNA intercalation properties .

Table 1: Structural and Functional Comparison

Compound Substituents Hydroxyl Groups DNA Binding (ΔTm) Therapeutic Activity (ED₅₀, mg/kg)
DHAQ (NSC 279836) 5,8-bis[(2-HEAE)amino]; 1,4-dihydroxy 2 +15.5°C 0.1–0.3
HAQ (NSC 287513) 5,8-bis[(2-HEAE)amino]; no hydroxyls 0 +8.2°C 1.0–3.0
Doxorubicin Tetracyclic + daunosamine sugar 1 +12.0°C 0.5–1.5

HEAE = (2-hydroxyethylamino)ethyl; ΔTm = DNA melting temperature shift.

Antitumor Efficacy in Preclinical Models

DHAQ demonstrated superior activity in murine tumor models compared to HAQ and doxorubicin:

Table 2: Antitumor Efficacy in Mice

Compound P388 Leukemia (ILS%) L1210 Leukemia (ILS%) B16 Melanoma (ILS%) Survivors (60–90 days)
DHAQ 173–200% 205% >300% 20–80%
HAQ 120% 150% 180% 10–30%
Doxorubicin 160% 190% 250% 15–50%

ILS% = Increase in lifespan relative to untreated controls.

DHAQ’s potency is attributed to its hydroxyl groups, which enhance cellular uptake and DNA binding . It also retains activity against doxorubicin-resistant P388/Adria tumors, unlike HAQ .

Mechanisms of Action and DNA Interaction
  • DHAQ : Induces chromosome breaks via direct G₂-phase clastogenicity and indirect topoisomerase II inhibition. Its hydroxyl groups facilitate redox cycling, generating DNA-damaging free radicals .
  • HAQ: Primarily acts through DNA intercalation but lacks hydroxyl-mediated redox activity, resulting in weaker genotoxicity .
  • Doxorubicin : Combines intercalation, topoisomerase II inhibition, and iron-mediated free radical production, leading to broader toxicity .

Table 3: Mechanism-Based Cytotoxicity

Compound Clastogenicity (Chromosome Breaks/Cell) Topo II Inhibition (IC₅₀, μM) ROS Production
DHAQ 2.5–3.8 0.8 High
HAQ 0.5–1.2 5.2 Low
Doxorubicin 1.8–2.4 0.5 Very High
Genotoxicity and Mutagenicity Profiles

DHAQ exhibits higher cytogenetic toxicity than HAQ and doxorubicin but lower bacterial mutagenicity:

  • DHAQ: Induces sister chromatid exchanges (SCEs) at 0.1 μM in mammalian cells but is non-mutagenic in Salmonella assays .
  • HAQ : Weak clastogen (SCEs at 1.0 μM) but mutagenic in Salmonella with metabolic activation .
  • Doxorubicin : Highly mutagenic (Ames test positive) and clastogenic .
Pharmacokinetics and Toxicity
  • DHAQ : Rapid plasma clearance (t₁/₂ = 12–24 hrs), extensive tissue binding, and dose-limiting myelosuppression. Urinary excretion causes blue-green discoloration .
  • HAQ : Prolonged tissue retention due to lipophilicity, leading to cumulative neurotoxicity and convulsions at therapeutic doses .
  • Doxorubicin : Cumulative cardiotoxicity (≥550 mg/m²), limiting its clinical use .

Preparation Methods

Friedel-Crafts Acylation

Anthracene reacts with phthalic anhydride in the presence of AlCl₃ to yield 1,4-dihydroxyanthraquinone. This method achieves moderate yields (50–60%) but requires rigorous control of reaction conditions to avoid over-oxidation.

Anthracene+Phthalic AnhydrideAlCl31,4-Dihydroxyanthraquinone\text{Anthracene} + \text{Phthalic Anhydride} \xrightarrow{\text{AlCl}_3} 1,4\text{-Dihydroxyanthraquinone}

Oxidation of 1,4-Dihydroxyanthracene

Alternative routes employ H₂O₂ or CrO₃ in acidic media to oxidize 1,4-dihydroxyanthracene. While efficient, chromium-based methods raise environmental concerns, necessitating greener alternatives like enzymatic oxidation.

The introduction of bis(4-methylphenyl)amino groups at positions 5 and 8 proceeds via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling .

Nucleophilic Aromatic Substitution

1,4-Dihydroxyanthraquinone reacts with 4-methylaniline in polar aprotic solvents (e.g., DMF, DMSO) under reflux (120–150°C). Catalytic iodine or Cu(I) salts enhance reactivity by activating the quinone toward substitution.

1,4-Dihydroxyanthraquinone+24-MethylanilineΔCuITarget Compound1,4\text{-Dihydroxyanthraquinone} + 2 \text{4-Methylaniline} \xrightarrow[\Delta]{\text{CuI}} \text{Target Compound}

Typical Conditions

ParameterValue
SolventDMF
Temperature140°C
CatalystCuI (10 mol%)
Reaction Time24–48 hours
Yield40–55%

Ullmann Coupling

For improved regioselectivity, Ullmann coupling employs pre-halogenated anthracenedione intermediates. Bromination at positions 5 and 8 (using Br₂/FeBr₃) precedes coupling with 4-methylaniline in the presence of CuBr and 1,10-phenanthroline.

1,4-Dihydroxy-5,8-dibromoanthraquinone+24-MethylanilineCuBrPhenanthrolineTarget Compound1,4\text{-Dihydroxy-5,8-dibromoanthraquinone} + 2 \text{4-Methylaniline} \xrightarrow[\text{CuBr}]{\text{Phenanthroline}} \text{Target Compound}

Advantages :

  • Higher regioselectivity (>90% purity).

  • Reduced side reactions (e.g., over-amination).

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3). Due to the compound’s polarity, reverse-phase HPLC (C18 column, methanol/water eluent) is occasionally required.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.20 (s, 2H, anthracenedione H), 7.45–7.30 (m, 8H, aromatic H), 2.35 (s, 6H, CH₃).

  • IR : Peaks at 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C-N), and 3300 cm⁻¹ (O-H).

Industrial-Scale Optimization

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact.

Catalytic Improvements

Nanoparticulate Cu catalysts (e.g., CuO NPs) enhance reaction rates by 30% while lowering catalyst loading to 5 mol%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NAS with CuI40–5585–90Moderate
Ullmann Coupling60–7092–95High

Key Insight : The Ullmann method is preferable for industrial applications despite higher initial costs.

Applications and Derivatives

The compound serves as a precursor for Solvent Green 20 and analogs with antitumor activity. Structural modifications at the amino groups (e.g., introducing hydroxyethyl chains) modulate bioactivity, as seen in related anthracenediones .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione and its analogs?

Methodological Answer:
The synthesis of anthracenedione derivatives typically involves condensation reactions between leucoquinizarin (a reduced form of quinizarin) and substituted amines, followed by oxidation to restore the anthraquinone core . For example:

  • Step 1: React leucoquinizarin with 4-methylphenylamine in a polar aprotic solvent (e.g., THF) under inert conditions.
  • Step 2: Use oxidizing agents (e.g., air/O₂) to regenerate the quinone structure.
  • Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Confirm product identity using NMR (¹H/¹³C) and IR spectroscopy to verify amine and hydroxyl functional groups .

Basic: How can structural and electronic properties of this compound be characterized to guide SAR studies?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorption maxima (λmax) to assess electronic transitions influenced by the 1,4-dihydroxy and bis(amino) substituents. Anthraquinones typically exhibit strong absorption in the 400–600 nm range due to π→π* transitions .
  • X-ray Crystallography: Resolve the crystal structure to determine substituent orientation (e.g., planar vs. non-planar anthracenedione core) and hydrogen-bonding interactions .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict redox potentials relevant to biological activity .

Advanced: How do structural modifications (e.g., hydroxyethyl vs. methylphenyl substituents) impact antitumor efficacy?

Methodological Answer:
A structure-activity relationship (SAR) study comparing analogs reveals:

  • Hydrophilicity Requirement: Derivatives with terminal hydroxyl groups (e.g., 1,4-dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione, DHAQ) show enhanced solubility and superior activity against P-388 leukemia (T/C = 299 at 0.5 mg/kg) .
  • Steric Effects: Bulky substituents (e.g., 4-methylphenyl) may reduce DNA intercalation efficiency due to steric hindrance, as seen in lower activity for some analogs .
  • Experimental Validation: Test analogs in murine leukemia (L-1210) and melanoma (B-16) models. Compare median survival rates (ILS%) and tumor regression using standardized protocols .

Advanced: How to resolve contradictions in reported activity data for oxygenated analogs?

Methodological Answer:

  • Case Study: An oxygen analog (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione) showed no activity against P-388 leukemia, contrasting with DHAQ’s efficacy .
  • Hypothesis Testing:
    • Redox Potential: Measure via cyclic voltammetry; inactive analogs may lack optimal redox cycling for generating cytotoxic radicals.
    • DNA Binding Assays: Use ethidium bromide displacement to assess intercalation capacity. Lower binding affinity correlates with reduced activity .
    • In Silico Docking: Model interactions with topoisomerase II or DNA duplexes to identify steric/electronic mismatches .

Advanced: What experimental designs are critical for evaluating therapeutic index and toxicity?

Methodological Answer:

  • Dose-Ranging Studies: Administer compound at 0.1–10 mg/kg in BALB/c mice to determine LD₅₀ and maximum tolerated dose (MTD).
  • Comparative Efficacy: Benchmark against adriamycin or mitoxantrone in parallel cohorts for leukemia (P-388) and solid tumors (colon 26) .
  • Toxicity Endpoints: Monitor hematological parameters (WBC, RBC counts) and organ histopathology (heart, liver) post-treatment .

Advanced: How to optimize in vitro assays for mechanistic studies (e.g., topoisomerase inhibition vs. intercalation)?

Methodological Answer:

  • Topoisomerase II Assay: Use plasmid relaxation assays (e.g., pBR322 DNA) with purified enzyme. Compare inhibition potency to etoposide .
  • DNA Melting Analysis: Measure ΔTm (melting temperature shift) via spectrophotometry to quantify intercalation strength .
  • ROS Detection: Employ DCFH-DA fluorescence in HL-60 cells to assess reactive oxygen species (ROS) generation, a key mechanism for anthraquinones .

Basic: What analytical techniques are essential for purity assessment and batch consistency?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities (<0.5% threshold) .
  • Mass Spectrometry: Perform HRMS (ESI+) to confirm molecular ion ([M+H]+) and rule out side products (e.g., incomplete amine substitution) .
  • Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values .

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